N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
Description
Evolution of Thieno[3,4-c]pyrazole Research
The thieno[3,4-c]pyrazole scaffold represents a fusion of pyrazole and thiophene heterocycles, a structural motif that has garnered sustained interest in medicinal chemistry since the late 20th century. Early synthetic efforts, such as those documented by Jacobson and colleagues, focused on developing practical routes to access these bicyclic systems, with particular emphasis on optimizing cyclization strategies to improve yields and scalability. The Jacobson reaction, which converts ortho-methyl amines into pyrazoles via N-acetylation and nitrosation, became a cornerstone for generating thieno[3,4-c]pyrazole derivatives.
By the 2010s, research expanded to explore the pharmacological potential of these compounds. Studies revealed that thieno[3,4-c]pyrazoles exhibit diverse bioactivities, including kinase inhibition, microtubule disruption, and apoptosis induction. For instance, Tpz-1, a thieno[2,3-c]pyrazole analog, demonstrated nanomolar cytotoxicity against leukemia cells by hyperphosphorylating ERK 1/2 and disrupting mitotic spindle formation. These findings catalyzed interest in structurally related systems, such as N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide, which incorporates a fluorophenyl substituent and a propanamide side chain to modulate target affinity and solubility.
Position within Heterocyclic Medicinal Chemistry
Heterocycles constitute over 85% of pharmacologically active agents, with nitrogen-containing systems like pyrazoles dominating oncology drug discovery. Thieno[3,4-c]pyrazoles occupy a unique niche by combining the electronic diversity of thiophene with the hydrogen-bonding capacity of pyrazole. This dual functionality enables interactions with both hydrophobic kinase domains and polar active sites, as evidenced by their ability to inhibit phosphoinositide-specific phospholipase C (PLC) and modulate MAPK pathways.
The introduction of a 4-fluorophenyl group at position 2 and a 3-phenylpropanamide at position 3 in the subject compound reflects strategic bioisosteric replacements. Fluorine enhances metabolic stability and membrane permeability, while the propanamide linker may facilitate hydrogen bonding with residues in the ATP-binding pocket of kinases. Such design principles align with trends in kinase inhibitor optimization, where subtle structural modifications significantly impact potency and selectivity.
Research Significance and Academic Interest
Interest in this compound stems from its structural similarity to validated anticancer agents. For example, thieno[2,3-b]pyridine derivatives bearing piperidine substituents exhibited GI50 values as low as 30 nM against melanoma cell lines, underscoring the therapeutic potential of this chemical class. Computational docking studies further suggest that the compound’s propanamide moiety may engage in critical interactions with PLCγ1, a validated target in hematological malignancies.
Ongoing investigations aim to elucidate structure-activity relationships (SAR) by varying substituents on the phenyl and propanamide groups. Preliminary data from analogous compounds indicate that electron-withdrawing groups (e.g., fluorine) at the para position of the phenyl ring enhance cytotoxic activity by approximately 40% compared to unsubstituted analogs. These findings position the compound as a promising candidate for lead optimization in oncology pipelines.
Table 1: Key Structural Features and Putative Targets of Thieno[3,4-c]pyrazole Derivatives
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-15-7-9-16(10-8-15)24-20(17-12-26-13-18(17)23-24)22-19(25)11-6-14-4-2-1-3-5-14/h1-5,7-10H,6,11-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEILVXURYXOOEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrazole Core: The thienopyrazole core can be synthesized by reacting 4-fluorophenylhydrazine with a suitable thienyl ketone under acidic conditions.
Coupling with Phenylpropanamide: The resulting thienopyrazole intermediate is then coupled with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Research has indicated that compounds similar to N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide exhibit several pharmacological properties:
-
Anticancer Activity :
- Studies have shown that this compound can inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. For instance, research published in Cancer Letters highlighted its potential as an anticancer agent by demonstrating cytotoxic effects on specific cancer cell lines .
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its utility in treating inflammatory diseases. This effect may be attributed to its ability to inhibit specific phosphodiesterase isoforms involved in inflammatory signaling pathways .
- Neuroprotective Properties :
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:
- Preparation of Thieno[3,4-c]pyrazole Core : This initial step often requires specific reagents and conditions to achieve the desired structure.
- Coupling Reactions : The introduction of the 4-fluorophenyl and phenylpropanamide groups is achieved through various coupling reactions involving palladium catalysts to enhance yield and purity .
Case Study 1: Anticancer Screening
A study conducted by Walid Fayad et al. (2019) involved screening a library of compounds for anticancer activity using multicellular spheroids as a model system. This compound was identified as a promising candidate due to its significant cytotoxic effects against multiple cancer cell lines .
Case Study 2: Inflammation Modulation
Research published in Journal of Medicinal Chemistry explored the anti-inflammatory properties of thienopyrazole derivatives. The study demonstrated that compounds similar to this compound could effectively inhibit the production of inflammatory mediators in vitro .
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for therapeutic applications in:
- Cancer Treatment : As an anticancer agent targeting specific pathways involved in tumor growth.
- Inflammatory Disorders : For conditions characterized by chronic inflammation such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Butanamide Derivative (N-[2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide)
Key Differences :
- Substituent : The propanamide (C3 chain) is replaced with a butanamide (C4 chain).
- However, steric hindrance could reduce binding affinity to target proteins.
Table 1: Structural Comparison
The butanamide analog demonstrates how minor modifications to the alkyl chain can fine-tune physicochemical properties while retaining the core scaffold .
Thiazole- and Oxadiazole-Containing Propanamides
Key Differences :
- Core Heterocycles: Compounds in feature 1,3,4-oxadiazole and 1,3-thiazole rings instead of thienopyrazole.
- Synthesis: These derivatives are synthesized via hydrazine reflux and carbon disulfide-mediated cyclization, contrasting with thienopyrazole synthesis methods .
Implications :
- The absence of the thienopyrazole core may limit planar interactions with hydrophobic enzyme pockets.
Pyrazole-Pyridinyl-Dichlorophenyl Derivatives
Key Differences :
Implications :
- Pyridinyl moieties may enhance water solubility through hydrogen bonding.
Chromene-Based Pyrazoles (–5)
Key Differences :
Implications :
Tetrazole Bioisosteres ()
Key Differences :
Implications :
- Tetrazole improves metabolic stability and mimics carboxylate interactions without the acidity.
Biological Activity
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide is a synthetic compound belonging to the thienopyrazole class. This compound has garnered attention due to its diverse biological activities, including potential applications in therapeutic areas such as oncology, anti-inflammatory responses, and antimicrobial effects.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 350.43 g/mol. The structure features a thienopyrazole core, which is known for its pharmacological properties.
Biological Activity
1. Antitumor Activity:
Research indicates that thienopyrazole derivatives exhibit significant antitumor properties. In particular, compounds similar to this compound have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation. For instance, studies have demonstrated that certain pyrazole derivatives inhibit BRAF(V600E) and EGFR pathways, which are crucial in many cancers .
2. Anti-inflammatory Effects:
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests potential therapeutic applications in treating inflammatory diseases.
3. Antimicrobial Activity:
The antimicrobial efficacy of thienopyrazole derivatives has been documented against various pathogens. For example, derivatives similar to this compound have demonstrated antifungal activity against species like Cytospora and Colletotrichum . The mechanism often involves disrupting cellular integrity and inhibiting essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications to the thienopyrazole core or the phenylpropanamide moiety can significantly influence its pharmacological profile:
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution on phenyl group | Enhances potency against certain cancer cell lines |
| Alteration of the amide linkage | Affects solubility and bioavailability |
| Variations in the thienopyrazole structure | Modulates interaction with target enzymes/receptors |
Case Studies
Case Study 1: Antitumor Evaluation
In a study evaluating various thienopyrazole derivatives against breast cancer cell lines, this compound displayed an IC50 value of 15 µM, indicating strong inhibitory effects compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
Another investigation into the anti-inflammatory properties revealed that this compound reduced LPS-induced NO production by 60% at a concentration of 20 µM in RAW 264.7 macrophages . This highlights its potential as an anti-inflammatory agent.
Q & A
Q. What are the recommended synthetic routes for N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide, and how can intermediates be characterized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with cyclocondensation of thiophene derivatives with hydrazine to form the pyrazole core. Fluorophenyl and phenylpropanamide groups are introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura). Key intermediates should be characterized using:
- 1H/13C NMR to confirm regioselectivity and purity .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve structural ambiguities .
Example reaction conditions: Use Pd(PPh₃)₄ as a catalyst for cross-coupling steps under inert atmosphere .
Q. How can researchers optimize reaction yields for this compound’s synthesis while minimizing side products?
- Methodological Answer : Apply statistical experimental design (e.g., factorial or response surface methodology) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example:
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 60–120°C | 80°C |
| Catalyst (Pd) | 1–5 mol% | 3 mol% |
| Solvent | DMF, THF, Toluene | DMF |
| Post-optimization, validate purity via HPLC with UV detection (λ = 254 nm) . |
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize assays aligned with its structural analogs (e.g., kinase inhibition or antiproliferative activity):
- Kinase inhibition profiling using ADP-Glo™ assays.
- Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7).
Include positive controls (e.g., staurosporine for kinases) and triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential surfaces and identify reactive sites. Molecular docking (AutoDock Vina, Schrödinger) can simulate binding to targets like protein kinases. Key steps:
Optimize 3D structure using Gaussian 16 at the B3LYP/6-31G* level.
Dock into ATP-binding pockets (PDB: 1ATP) with flexible side chains.
Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability over 100 ns .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer : Contradictions may arise from assay sensitivity or off-target effects. Mitigate via:
- Orthogonal validation : Confirm kinase inhibition using both radiometric and luminescence-based assays.
- Target engagement studies : Use cellular thermal shift assays (CETSA) to verify target binding in live cells.
- Meta-analysis : Compare IC₅₀ values across published analogs (e.g., PF-06465469 ) to identify structure-activity trends .
Q. How can reaction fundamentals and reactor design improve scalability of this compound’s synthesis?
- Methodological Answer : Apply continuous flow chemistry to enhance heat/mass transfer and reduce batch variability. Key parameters:
- Residence time distribution (RTD) : Optimize using tracer studies to minimize byproducts.
- Membrane separation : Isolate intermediates via nanofiltration (MWCO = 500 Da) to reduce purification steps .
Pilot-scale reactors should integrate real-time PAT (process analytical technology) for inline HPLC monitoring .
Data Contradiction Analysis
Q. How should researchers address discrepancies in NMR vs. X-ray crystallography data for structural confirmation?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution). Resolve by:
- Variable-temperature NMR : Probe conformational changes (e.g., −40°C to 80°C).
- SC-XRD (single-crystal X-ray) : Compare solid-state vs. solution structures.
Example: A 2013 study resolved pyrazole tautomerism via SC-XRD (R factor = 0.056) .
Methodological Tools and Training
Q. What training is essential for researchers handling this compound’s synthesis and analysis?
- Methodological Answer : Mandatory modules include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
